molecular formula C9H8N2O2S B2923983 Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate CAS No. 49716-23-6

Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate

Cat. No.: B2923983
CAS No.: 49716-23-6
M. Wt: 208.24
InChI Key: FKBCLPDLFJLARJ-UHFFFAOYSA-N
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Description

Ethyl benzo[c][1,2,5]thiadiazole-5-carboxylate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with an ester group at the 5-position (Figure 1). Its molecular formula is C₉H₇N₂O₂S, with a molecular weight of 207.23 g/mol. The thiadiazole ring, containing sulfur and nitrogen atoms, confers strong electron-withdrawing properties, making it valuable in organic electronics and medicinal chemistry.

Properties

IUPAC Name

ethyl 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCLPDLFJLARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NSN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both thiadiazole and benzene moieties. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity, leading to downstream effects on cellular processes. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituent Key Properties/Applications Reference
Benzo[c][1,2,5]oxadiazole-5-carboxylic acid Oxadiazole (O instead of S) Carboxylic acid Higher solubility; used in fluorescent probes
Benzo[c][1,2,5]thiadiazole-5-carboxamide Thiadiazole Carboxamide Enhanced hydrogen bonding; antitumor agents
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Thiadiazole Chloro, amine Electron-deficient; precursor to pharmaceuticals
Boron-based benzo[c][1,2,5]thiadiazoles Thiadiazole Boron substituents Hypoxia inhibition; anticancer activity
Alkyl benzo[c][1,2,5]thiadiazole-5-carboxylate (BT-Est) Thiadiazole Alkyl ester Tunable energy levels for solar cells

Electronic and Reactivity Comparisons

  • Thiadiazole vs. Oxadiazole: The sulfur atom in thiadiazole provides stronger electron-withdrawing effects compared to oxygen in oxadiazole, lowering the LUMO energy level by ~0.3 eV . This enhances charge transport in organic semiconductors . Oxadiazole derivatives exhibit higher fluorescence quantum yields due to reduced non-radiative decay, making them superior in optoelectronic applications .
  • Ester vs. Carboxamide: Ethyl esters (e.g., BT-Est) improve solubility in non-polar solvents, facilitating solution-processed device fabrication . Carboxamide derivatives form intermolecular hydrogen bonds, stabilizing crystal structures and enhancing bioavailability in drug candidates .
  • Boron-Substituted Analogues :

    • Boron integration increases Lewis acidity, enabling interactions with cellular targets in hypoxia inhibition. These compounds show IC₅₀ values <10 μM in cancer cell lines .

Table 2: Performance in Organic Solar Cells

Compound Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Reference
BT-Est (alkyl ester derivative) 7.4% 0.78 V
Benzo[c][1,2,5]oxadiazole polymers 5.2% 0.65 V
Boron-thiadiazole hybrids Under investigation N/A
  • Key Insight : BT-Est-based devices achieve higher PCE due to optimized energy-level alignment and enhanced charge mobility .

Pharmacological Potential

  • TDMA derivatives exhibit 10-fold higher selectivity for serotonin receptors compared to MDMA, attributed to the thiadiazole ring’s electronic effects .
  • Boron-containing thiadiazoles inhibit HIF-1α (a hypoxia-inducible factor) at nanomolar concentrations, demonstrating potent anticancer activity .

Biological Activity

Ethyl benzo[c][1,2,5]thiadiazole-5-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole compounds, which are known for their diverse biological activities. The structure can be represented as follows:

C9H8N2O2S\text{C}_9\text{H}_8\text{N}_2\text{O}_2\text{S}

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival. For instance, it has been shown to inhibit certain kinases involved in cancer progression .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.28FAK inhibition
A549 (Lung)0.52Tubulin interaction
Vero Cells64.5Cytotoxicity

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. A notable study evaluated its efficacy against Mycobacterium tuberculosis (Mtb), showing a minimum inhibitory concentration (MIC) of 4.8 µM . The compound's ability to inhibit bacterial growth may be linked to its impact on amino acid biosynthesis pathways.

Case Studies

  • Anticancer Evaluation : In a study by Alam et al., a series of thiadiazole derivatives were synthesized and tested for their anticancer activity against multiple human cancer cell lines including lung and breast cancers. The results indicated that modifications in the substituents significantly affected the potency of these compounds .
  • Antimicrobial Testing : A compound derived from this compound was tested for its antibacterial properties against Bacillus subtilis and Pseudomonas aeruginosa. The compound exhibited promising antibacterial activity, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions using thionyl chloride or Stille cross-coupling. For example, thiadiazole derivatives are synthesized via reactions between thionyl chloride and aromatic diamines in basic (pyridine) or acidic (sulfuric acid) media . Yield optimization requires careful control of stoichiometry, reaction time (e.g., reflux durations), and catalysts (e.g., triethylamine for acid scavenging). Parallel experiments with varying solvents (acetonitrile vs. DMF) and temperatures (25°C vs. 80°C) can identify optimal conditions .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons from the benzo-thiadiazole core (δ ~7.5–8.5 ppm). The thiadiazole ring induces deshielding in adjacent carbons, visible in ¹³C NMR .
  • Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (e.g., ~237 g/mol). Fragmentation patterns, such as loss of the ethoxy group (–OCH₂CH₃), confirm ester functionality .

Advanced Research Questions

Q. What strategies enable the integration of this compound into donor-acceptor semiconductors for organic electronics?

  • Methodological Answer : The benzo-thiadiazole core acts as an electron-deficient unit in donor-acceptor systems. To design semiconductors:

  • Co-polymerization : Couple with electron-rich monomers (e.g., thieno[3,2-b]pyrrole) via Stille cross-coupling using Pd catalysts. Monitor charge mobility using field-effect transistor (FET) configurations .
  • Boron Functionalization : Introduce boron-based substituents (e.g., trifluoroborate salts) to enhance electron affinity. Characterize via cyclic voltammetry to determine LUMO levels .

Q. How does the electronic structure of this compound influence its performance in photovoltaic applications?

  • Methodological Answer : The compound’s low bandgap (~1.8–2.2 eV) and high electron affinity make it suitable for bulk-heterojunction solar cells. Key steps:

  • Device Fabrication : Blend with fullerene derivatives (e.g., PCBM) in a 1:1 ratio. Spin-coat onto ITO/PEDOT:PSS substrates.
  • Performance Metrics : Measure open-circuit voltage (Voc) and power conversion efficiency (PCE). Compare with computational models (DFT) to correlate molecular orbitals with Voc losses .

Q. What methodologies assess its potential as a hypoxia inhibitor or SHP2 antagonist in pharmacological studies?

  • Methodological Answer :

  • Hypoxia Inhibition : Synthesize boron-containing derivatives (e.g., 4-nitro-5-phenoxy-substituted analogs) and evaluate hypoxia-inducible factor (HIF-1α) suppression via Western blotting in cancer cell lines .
  • SHP2 Inhibition : Perform enzyme-linked immunosorbent assays (ELISA) using recombinant SHP2. Compound 14 (IC₅₀ = 26.22 μM) serves as a reference; modify substituents (e.g., nitro groups) to enhance binding affinity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields or biological activities across studies?

  • Methodological Answer :

  • Synthetic Yields : Replicate protocols with strict control of variables (e.g., anhydrous conditions, inert atmosphere). Compare yields using HPLC purity assessments. For example, acidic vs. basic media in thiadiazole formation may explain yield differences (41% vs. 65%) .
  • Biological Data : Validate assays using standardized controls (e.g., SHP2 inhibitor PHPS1). Cross-check cell viability via MTT assays to rule offtarget cytotoxicity .

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